Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-
Overview
Description
Preparation Methods
The synthetic route for landipirdine involves the preparation of its mother liquor by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . Detailed industrial production methods are not publicly available.
Chemical Reactions Analysis
Landipirdine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicine: Landipirdine has been evaluated in clinical trials for its potential to improve cognitive function in patients with Parkinson’s disease dementia.
Industry: While its primary use is in research and medicine, landipirdine’s role in industrial applications is limited.
Mechanism of Action
Landipirdine exerts its effects by blocking the serotonin 5-HT2A and 5-HT6 receptors . These receptors are involved in various signaling pathways that regulate mood, cognition, and behavior. By antagonizing these receptors, landipirdine can modulate neurotransmitter release and neuronal activity, potentially improving cognitive function and reducing neuropsychiatric symptoms .
Comparison with Similar Compounds
Landipirdine is similar to other serotonin receptor antagonists such as idalopirdine, intepirdine, and latrepirdine . it is unique in its dual antagonism of both 5-HT2A and 5-HT6 receptors . This dual action may provide a broader therapeutic effect compared to compounds that target only one receptor subtype.
Similar Compounds
- Idalopirdine
- Intepirdine
- Latrepirdine
Landipirdine’s unique dual receptor antagonism distinguishes it from these similar compounds, potentially offering more comprehensive therapeutic benefits .
Properties
CAS No. |
1000308-25-7 |
---|---|
Molecular Formula |
C18H19FN2O3S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(1R)-6-(3-fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yl]methylurea |
InChI |
InChI=1S/C18H19FN2O3S/c19-14-5-2-6-15(10-14)25(23,24)16-7-8-17-12(9-16)3-1-4-13(17)11-21-18(20)22/h2,5-10,13H,1,3-4,11H2,(H3,20,21,22)/t13-/m0/s1 |
InChI Key |
MTTHRRVVGMPYQG-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N |
SMILES |
C1CC(C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Landipirdine; RO5025181; RO-5025181; RO 5025181; SYN120; SYN-120; SYN 120; RO5025181-000 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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